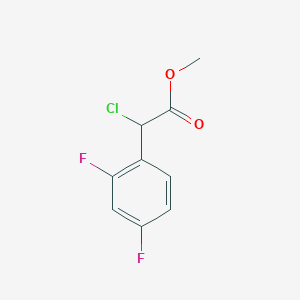

Methyl 2-chloro-2-(2,4-difluorophenyl)acetate

Description

Properties

Molecular Formula |

C9H7ClF2O2 |

|---|---|

Molecular Weight |

220.60 g/mol |

IUPAC Name |

methyl 2-chloro-2-(2,4-difluorophenyl)acetate |

InChI |

InChI=1S/C9H7ClF2O2/c1-14-9(13)8(10)6-3-2-5(11)4-7(6)12/h2-4,8H,1H3 |

InChI Key |

ZFQUMTKBXWPQMF-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(C1=C(C=C(C=C1)F)F)Cl |

Origin of Product |

United States |

Preparation Methods

Formation of the 2,4-Difluorophenyl Grignard Reagent

A magnesium-mediated reaction initiates the synthesis, where 1-bromo-2,4-difluorobenzene reacts with magnesium turnings in tetrahydrofuran (THF) at 40°C to form the Grignard intermediate. Scalability is demonstrated across batches, with molar ratios of 1-bromo-2,4-difluorobenzene to magnesium optimized at 1:1.1 to ensure complete conversion. The exothermic reaction requires gradual reagent addition to maintain temperatures below 50°C, preventing THF decomposition.

Nucleophilic Addition to Chloroacetyl Derivatives

The Grignard reagent reacts with chloroacetyl chloride at -20°C to form 2-chloro-2-(2,4-difluorophenyl)acetyl chloride, which is subsequently esterified with methanol. Patent data indicate a 92% yield for this step when using dichloromethane as the solvent and triethylamine as the base. Critical to avoiding racemization is the maintenance of low temperatures (-15°C to 25°C) during esterification.

Table 1: Optimized Conditions for Grignard-Based Synthesis

| Parameter | Value | Source |

|---|---|---|

| Reaction Temperature | 40°C (Grignard), -20°C (Acylation) | |

| Solvent | THF, Dichloromethane | |

| Yield | 92% (Esterification) |

Ionic Liquid-Catalyzed Friedel-Crafts Acylation

An alternative route described in CN107141212B employs ionic liquids to catalyze the Friedel-Crafts acylation of fluorobenzene derivatives, circumventing traditional aluminum chloride catalysts.

Reaction Mechanism and Catalyst Design

The ionic liquid [emim]Cl-0.67AlCl₃ serves as both solvent and catalyst, enabling electrophilic acylation of 1,3-difluorobenzene with chloroacetyl chloride at 0–30°C. This system achieves 95% conversion of fluorobenzene within 30 minutes, with a molar ratio of 1.01:1 (fluorobenzene:chloroacetyl chloride) minimizing byproducts. The ionic liquid’s Lewis acidity facilitates acylation without requiring excess solvent, reducing waste generation by 70% compared to conventional methods.

Esterification and Product Isolation

Post-acylation, the crude 2-chloro-2-(2,4-difluorophenyl)acetic acid is esterified with methanol under acidic conditions. Distillation at 130°C and 10 mmHg isolates the methyl ester with 85% purity, which is further refined via silica gel chromatography. The ionic liquid is recovered and reused for five cycles without significant activity loss, underscoring its economic viability.

Table 2: Performance Metrics for Ionic Liquid Method

| Metric | Value | Source |

|---|---|---|

| Conversion Rate | >95% | |

| Distillation Conditions | 130°C, 10 mmHg | |

| Catalyst Reusability | 5 cycles |

Comparative Analysis of Methodologies

Yield and Scalability

The Grignard method achieves higher yields (92%) but requires cryogenic conditions and rigorous moisture exclusion, increasing operational costs. In contrast, the ionic liquid approach operates at ambient temperatures with comparable yields (85–90%), though product purity demands additional purification.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-chloro-2-(2,4-difluorophenyl)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The chlorine atom in the compound can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are often used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products Formed

Nucleophilic Substitution: Products include substituted derivatives where the chlorine atom is replaced by the nucleophile.

Oxidation: Products include carboxylic acids or other oxidized forms.

Reduction: Products include alcohols or other reduced derivatives.

Scientific Research Applications

Organic Synthesis

Methyl 2-chloro-2-(2,4-difluorophenyl)acetate serves as a vital intermediate in the synthesis of various organic compounds. Its derivatives are utilized in the creation of pharmaceuticals and agrochemicals. The compound's ability to undergo nucleophilic substitution reactions allows for the formation of substituted derivatives where the chlorine atom can be replaced by various nucleophiles.

Research indicates potential biological activities associated with this compound. Studies have explored its antimicrobial and anti-inflammatory properties, making it a candidate for further investigation in medicinal chemistry. The presence of fluorine atoms can enhance biological activity through improved binding affinity to target proteins or enzymes.

Medicinal Chemistry

This compound is being researched as a building block for drug synthesis. It has been linked to the synthesis of antiplatelet agents such as Clopidogrel, which is used to prevent thrombotic complications in cardiovascular diseases . The compound's structure facilitates modifications that can lead to new therapeutic agents.

Case Study 1: Synthesis of Clopidogrel

A notable application of this compound is in the synthesis of Clopidogrel hydrogensulfate. This antiplatelet drug is synthesized using intermediates derived from this compound. The method involves several steps including nucleophilic substitution and subsequent transformations to achieve the final product, demonstrating the compound's importance in pharmaceutical chemistry .

Case Study 2: Antimicrobial Activity Assessment

Recent studies have assessed the antimicrobial properties of derivatives synthesized from this compound. These derivatives were tested against various bacterial strains, showing promising results that warrant further exploration for potential therapeutic applications.

Mechanism of Action

The mechanism of action of Methyl 2-chloro-2-(2,4-difluorophenyl)acetate depends on the specific application and the target molecule. In general, the compound can interact with various molecular targets, such as enzymes or receptors, through its functional groups. The presence of chlorine and fluorine atoms can enhance its binding affinity and specificity for certain targets, leading to desired biological or chemical effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Below is a detailed comparison of Methyl 2-chloro-2-(2,4-difluorophenyl)acetate with analogous compounds, focusing on molecular properties, reactivity, and applications:

Methyl 2-chloro-2-(2,4-dichlorophenyl)acetate

- Molecular Formula : C₉H₇Cl₃O₂

- Molecular Weight : 253.51 g/mol

- Key Features: Replaces fluorine atoms with chlorine at the 2,4-positions of the phenyl ring. The compound is a liquid at room temperature, suggesting lower crystallinity compared to fluorinated analogs .

- Applications : Used as a building block in organic synthesis, particularly in halogen-rich environments.

Methyl 2-amino-2-(2,4-difluorophenyl)acetate

- Molecular Formula: C₉H₉F₂NO₂

- Molecular Weight : 201.17 g/mol

- Key Features: Substitutes the chloro group with an amino (-NH₂) group, introducing hydrogen-bonding capability and altering electronic properties. The amino group increases solubility in polar solvents and may enhance biological activity .

- Synthetic Relevance : Intermediate in the synthesis of bioactive molecules, such as enzyme inhibitors or receptor ligands.

Methyl 2-(7-(2-(2,4-difluorophenyl)-2-oxoethoxy)-4,8-dimethyl-2-oxo-2H-chromen-3-yl)acetate (EMAC10163h)

- Molecular Formula: Not explicitly stated, but includes a coumarin backbone.

- Key Features : Incorporates the 2,4-difluorophenyl group into a coumarin-derived structure. Exhibits a melting point of 188–190°C, indicating high crystallinity due to extended conjugation and hydrogen-bonding interactions .

- Applications : Studied for selective inhibition of tumor-associated carbonic anhydrases, highlighting the role of fluorine in enhancing target specificity .

Methyl 2-fluoro-2-(2-nitro-4-trifluoromethylphenyl)acetate

- Molecular Formula: C₁₀H₇F₄NO₄

- Key Features: Features a nitro (-NO₂) and trifluoromethyl (-CF₃) group, increasing electron-withdrawing effects. The fluorine at the α-position enhances resistance to enzymatic degradation, making it useful in agrochemicals .

Key Research Findings and Trends

Halogen Effects :

- Fluorine vs. Chlorine : Fluorine’s smaller atomic radius and higher electronegativity reduce steric hindrance and increase metabolic stability compared to chlorine. For example, 2,4-difluorophenyl derivatives exhibit improved pharmacokinetic profiles in drug candidates .

- Dichlorophenyl Analogs : The dichloro derivative’s liquid state (vs. solid fluorinated analogs) reflects reduced intermolecular forces due to weaker dipole interactions .

Synthetic Pathways: The target compound can be synthesized via Friedel-Crafts acylation using chloroacetyl chloride and 1,3-difluorobenzene in the presence of AlCl₃, analogous to the synthesis of 2-chloro-1-(2,4-difluorophenyl)ethanone . Coupling reactions with boronic esters (e.g., 2,4-difluorophenylboronic acid) are viable for introducing the difluorophenyl group .

Biological Relevance: Fluorinated analogs like EMAC10163h demonstrate potent inhibition of human carbonic anhydrases (tumor-associated isoforms), with IC₅₀ values in the nanomolar range . Chlorinated derivatives are often employed in pesticide synthesis due to their persistence and hydrophobic interactions with biological targets .

Biological Activity

Methyl 2-chloro-2-(2,4-difluorophenyl)acetate is a compound of significant interest in medicinal chemistry and agrochemical applications. Its biological activity is primarily influenced by its structural components, particularly the presence of halogen substituents, which enhance its interaction with biological targets. This article explores the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

The presence of chlorine and fluorine atoms contributes to its lipophilicity and enhances its binding affinity to various biological targets, including enzymes and receptors. This makes it a promising candidate for drug development aimed at specific disease pathways.

The mechanism of action for this compound is multifaceted:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease processes. The electron-withdrawing properties of the halogen groups can enhance binding affinity to target proteins.

- Receptor Modulation : It may also interact with various receptors, modulating their activity and influencing cellular signaling pathways.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. Preliminary studies suggest potential efficacy against both Gram-positive and Gram-negative bacteria. For example:

| Microorganism | Activity |

|---|---|

| Staphylococcus aureus | Moderate antibacterial activity |

| Escherichia coli | Inhibitory effects observed |

| Pseudomonas aeruginosa | Potential activity noted |

The compound’s ability to interfere with bacterial growth processes positions it as a candidate for further development as an antimicrobial agent .

Anti-inflammatory Properties

In addition to antimicrobial effects, this compound has shown promise in anti-inflammatory applications. It acts by modulating inflammatory pathways, potentially reducing pain and swelling associated with various conditions. In animal models, it has demonstrated significant analgesic effects compared to standard treatments .

Case Studies and Research Findings

-

Study on Antibacterial Activity : A study evaluated the compound against several bacterial strains, revealing that it exhibits substantial inhibition at micromolar concentrations. The minimum inhibitory concentration (MIC) values were comparable to established antibiotics .

Compound MIC (μg/mL) This compound 10 Norfloxacin 10 Chloromycin 20 - Anti-inflammatory Research : In a controlled experiment involving acetic acid-induced pain models in rodents, this compound significantly reduced pain responses compared to control groups (p < 0.01). The dosage groups showed a dose-dependent response indicating its potential as an effective analgesic .

Q & A

Q. What are the standard synthetic routes for Methyl 2-chloro-2-(2,4-difluorophenyl)acetate, and how can purity be optimized?

The synthesis typically involves esterification of 2-(2,4-difluorophenyl)acetic acid with methyl chloroacetate under basic conditions. Key steps include:

- Reagent selection : Use sodium hydroxide or triethylamine as a base to deprotonate the carboxylic acid and facilitate nucleophilic substitution .

- Purification : Employ recrystallization (using ethanol/water mixtures) or flash chromatography (silica gel, hexane/ethyl acetate gradient) to isolate the product. Monitor purity via HPLC or TLC .

- Scale-up considerations : Transition from batch to continuous flow reactors to enhance yield consistency and reduce side reactions .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : Confirm substitution patterns (e.g., 2,4-difluorophenyl integration) and ester group presence .

- X-ray crystallography : Resolve molecular conformation and halogen bonding interactions, particularly useful for resolving steric effects from the chloro and difluorophenyl groups .

- Mass spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., chlorine’s M+2 peak) .

Q. How does solvent choice impact the reaction efficiency in its synthesis?

Polar aprotic solvents (e.g., DMF, acetonitrile) enhance nucleophilicity of intermediates, while dichloromethane minimizes side reactions in acid-sensitive steps. Solvent recycling via distillation improves cost-efficiency in green chemistry workflows .

Advanced Research Questions

Q. How can multi-step synthesis protocols for derivatives of this compound be optimized to minimize intermediate degradation?

- Intermediate stability : Use low-temperature storage (-20°C) for halogenated intermediates prone to hydrolysis.

- In-line monitoring : Implement FTIR or Raman spectroscopy to track reaction progress and adjust conditions dynamically .

- Protecting groups : Introduce tert-butoxycarbonyl (Boc) groups to shield reactive amines during subsequent chlorination steps .

Q. What strategies resolve contradictions in reported biological activity data for structurally similar analogs?

- Meta-analysis : Cross-validate assays (e.g., enzyme inhibition vs. cellular viability) to distinguish direct target effects from off-target interactions.

- Structural analogs : Compare IC50 values of this compound with ethyl or trifluoroethyl esters to assess steric/electronic contributions .

- Dose-response curves : Ensure linearity across concentrations to rule out solubility artifacts .

Q. How can the biological activity of this compound be systematically evaluated in enzyme inhibition studies?

- Assay design : Use fluorogenic substrates (e.g., 4-methylumbelliferyl acetate) to quantify esterase inhibition kinetics.

- Controls : Include known inhibitors (e.g., phenylmethylsulfonyl fluoride) and vehicle-only groups to normalize baseline activity .

- Data interpretation : Apply Michaelis-Menten kinetics to calculate Ki values, accounting for competitive vs. non-competitive inhibition .

Q. What methods are effective for separating enantiomers of chiral derivatives of this compound?

- Chiral HPLC : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) stationary phases and hexane/isopropanol mobile phases .

- Enzymatic resolution : Employ lipases (e.g., Candida antarctica) to selectively hydrolyze one enantiomer of racemic mixtures .

Q. How can the compound’s stability under varying pH and temperature conditions be rigorously assessed?

- Forced degradation studies : Expose the compound to pH 1–13 buffers at 40–80°C for 24–72 hours. Monitor degradation via UPLC-MS to identify hydrolysis products (e.g., free carboxylic acid) .

- Arrhenius modeling : Predict shelf-life by correlating degradation rates with temperature .

Q. What approaches identify the molecular targets of this compound in complex biological systems?

- Pull-down assays : Functionalize the compound with biotin tags and use streptavidin beads to isolate binding proteins from cell lysates .

- Surface plasmon resonance (SPR) : Measure real-time binding kinetics to purified receptors/enzymes .

- Cryo-EM/X-ray crystallography : Resolve compound-target complexes to map binding pockets .

Q. How do fluorine substituents influence the compound’s reactivity and metabolic stability?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.